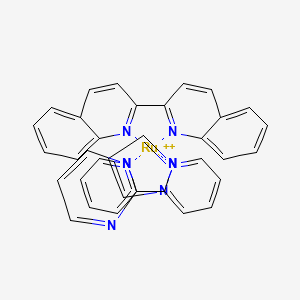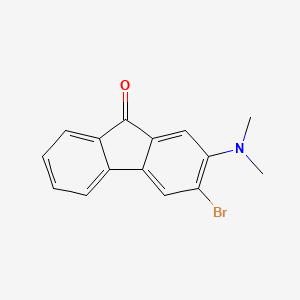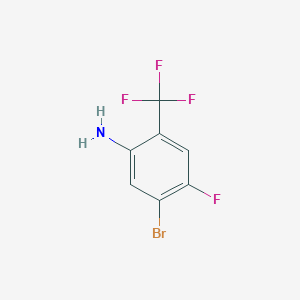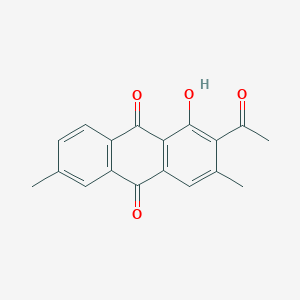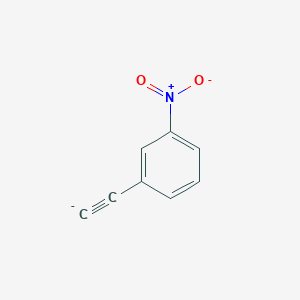
Benzene,1-ethynyl-3-nitro-,ion(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethynyl-3-nitro-, ion(1-): is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzene, where an ethynyl group (C≡CH) is attached to the first carbon and a nitro group (NO2) is attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions.
Sonogashira Coupling: The ethynyl group can be introduced via the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions followed by coupling reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron, tin, or zinc with hydrochloric acid for reduction reactions.
Catalysts: Palladium and copper catalysts for coupling reactions.
Major Products:
Aminobenzene Derivatives: Reduction of the nitro group results in the formation of aminobenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-ethynyl-3-nitro-, ion(1-) is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological properties.
Industry:
Mecanismo De Acción
The mechanism of action of benzene, 1-ethynyl-3-nitro-, ion(1-) involves electrophilic aromatic substitution, where the ethynyl and nitro groups influence the reactivity of the benzene ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the ethynyl group can participate in further chemical reactions .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H4NO2- |
|---|---|
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
1-ethynyl-3-nitrobenzene |
InChI |
InChI=1S/C8H4NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H/q-1 |
Clave InChI |
VJJAGAVQYBKEPY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


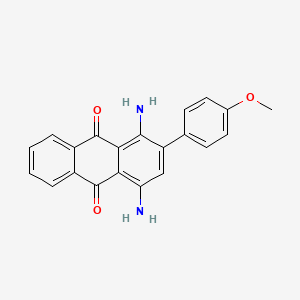
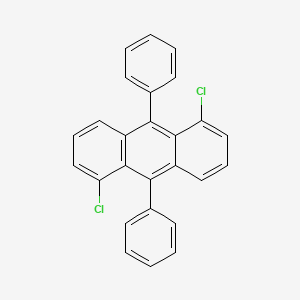
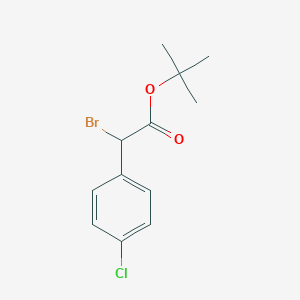
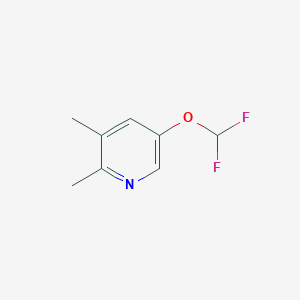
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
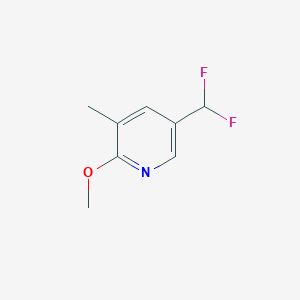
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)

